6-(Trifluoromethoxy)pyrazine-2-carbaldehyde
CAS No.:
Cat. No.: VC16001434
Molecular Formula: C6H3F3N2O2
Molecular Weight: 192.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3F3N2O2 |
|---|---|
| Molecular Weight | 192.10 g/mol |
| IUPAC Name | 6-(trifluoromethoxy)pyrazine-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-2-10-1-4(3-12)11-5/h1-3H |
| Standard InChI Key | VKEMJQLTRVHGMX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=C(C=N1)OC(F)(F)F)C=O |
Introduction
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) and an aldehyde functional group (-CHO) attached to a pyrazine ring. Its molecular formula is C7H5F3N2O, and it has a molecular weight of approximately 190.12 g/mol. This compound is notable for its unique chemical structure, which imparts distinct physical, chemical, and biological properties.
Structural Features
The structure of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde can be described as follows:
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Pyrazine Ring: A six-membered aromatic heterocyclic ring containing two nitrogen atoms.
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Trifluoromethoxy Group: A highly electronegative substituent that enhances lipophilicity and chemical stability.
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Aldehyde Group: A reactive functional group that contributes to the compound's versatility in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C7H5F3N2O |
| Molecular Weight | 190.12 g/mol |
| Functional Groups | Trifluoromethoxy (-OCF3), Aldehyde (-CHO) |
| Chemical Stability | High (due to trifluoromethoxy group) |
Synthesis
The synthesis of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
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Formation of Pyrazine Derivatives: Starting with pyrazine precursors, functional groups are introduced through halogenation or nitration.
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Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is added using specialized reagents such as trifluoromethyl ethers under controlled conditions.
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Aldehyde Functionalization: The aldehyde group is incorporated via formylation reactions, such as the Vilsmeier-Haack reaction.
Key reaction parameters include:
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Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
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Catalysts: Palladium-based catalysts for coupling reactions
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Temperature: Room temperature to 80°C
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Reaction Time: Several hours to overnight
Applications
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde finds applications across various scientific and industrial domains due to its unique properties:
Medicinal Chemistry
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Used as a building block in the synthesis of pharmaceutical compounds.
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Potential applications in drug discovery for targeting specific biological pathways.
Organic Synthesis
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Serves as a precursor for synthesizing complex molecules.
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Utilized in the development of agrochemicals and specialty chemicals.
Biochemical Research
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Acts as a probe in enzyme activity studies and protein-ligand interaction assays.
| Application Area | Example Uses |
|---|---|
| Medicinal Chemistry | Drug discovery and development |
| Organic Synthesis | Building block for advanced molecules |
| Biochemical Research | Enzyme activity and protein interaction studies |
Comparison with Similar Compounds
To understand its uniqueness, comparisons with structurally related compounds are provided below:
| Compound Name | Molecular Formula | Distinct Features |
|---|---|---|
| 6-Methoxypyrazine-2-carbaldehyde | C6H7N2O2 | Methoxy group instead of trifluoromethoxy |
| 6-Chloropyrazine-2-carbaldehyde | C5H3ClN2O | Chlorine substituent instead of trifluoromethoxy |
| 6-Bromopyrazine-2-carbaldehyde | C5H3BrN2O | Bromine substituent instead of trifluoromethoxy |
The trifluoromethoxy group imparts enhanced electronic effects compared to methoxy or halogen substituents, resulting in improved binding affinity and stability in biological systems.
Research Findings
Recent studies have highlighted the following insights:
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The compound exhibits potential as a pharmacophore due to its ability to enhance drug-receptor interactions.
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Its high stability under physiological conditions makes it suitable for long-term biochemical studies.
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It has been explored as a precursor for synthesizing derivatives with enhanced bioactivity.
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